molecular formula C5H11BrCl2N4 B2883710 (1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride CAS No. 2460740-27-4

(1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride

Cat. No. B2883710
CAS RN: 2460740-27-4
M. Wt: 277.98
InChI Key: YFXUNCKWHUOXGV-QTNFYWBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride involves its ability to bind to specific sites on target proteins, thereby inhibiting their activity. This inhibition can result in a variety of downstream effects, including altered gene expression, changes in cellular signaling pathways, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound can vary depending on the specific protein or pathway being targeted. However, some common effects include decreased cell proliferation, altered neurotransmitter release, and modulation of immune system function.

Advantages and Limitations for Lab Experiments

One advantage of using (1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride in lab experiments is its ability to selectively target specific proteins or pathways, allowing researchers to study their function in a controlled manner. However, one limitation is that the compound may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving (1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride. One potential area of study is its use as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation or neurotransmitter dysfunction. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential off-target effects. Finally, this compound could be used as a tool to study the function of specific proteins or pathways in various physiological processes.

Synthesis Methods

The synthesis of (1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride involves the reaction of 5-bromo-4-methyl-1,2,4-triazole with ethylamine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Scientific Research Applications

(1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride has been widely used in scientific research as a tool to study the function of various proteins, particularly those involved in signal transduction pathways. It has been shown to be an effective inhibitor of several enzymes and receptors, including protein kinase C, mitogen-activated protein kinases, and the dopamine transporter.

properties

IUPAC Name

(1S)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN4.2ClH/c1-3(7)4-8-9-5(6)10(4)2;;/h3H,7H2,1-2H3;2*1H/t3-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXUNCKWHUOXGV-QTNFYWBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN=C(N1C)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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